molecular formula C13H14F2N2OS B2589601 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868375-67-1

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2589601
CAS No.: 868375-67-1
M. Wt: 284.32
InChI Key: BDXDKVJTSVXGLO-SSZFMOIBSA-N
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Description

N-[(2Z)-3-Ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic small molecule featuring a benzothiazole scaffold, a structure recognized for its significant potential in oncological research . Benzothiazole derivatives have demonstrated potent and selective anti-proliferative activity against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and leukemia models . The specific pattern of fluorine substitution on the benzothiazole core is a key structural feature, as fluorinated analogs are known to enhance biological activity and metabolic stability, making them valuable probes for studying new therapeutic pathways . Research into similar compounds indicates potential mechanisms of action such as the inhibition of specific metalloenzymes, including carbonic anhydrase, which is a promising target for combating hypoxic tumors . This compound is provided exclusively for research purposes in non-clinical laboratory settings.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2OS/c1-3-5-11(18)16-13-17(4-2)12-9(15)6-8(14)7-10(12)19-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDKVJTSVXGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H12F2N2OS
  • Molecular Weight : 318.3 g/mol
  • Purity : Typically around 95%.

The structure features a benzothiazole moiety, which is known to contribute to various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism. For instance, they have been reported to inhibit:

  • Dihydroorotase
  • DNA gyrase
    These targets are critical for DNA replication and synthesis in bacteria .

A study highlighted that certain benzothiazole derivatives displayed zones of inhibition (ZOI) against various bacterial strains, indicating their potential as antibacterial agents. The most active compounds exhibited ZOIs comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Recent research has also explored the antitumor potential of benzothiazole derivatives. In vitro studies on cancer cell lines demonstrated that these compounds can induce cytotoxic effects and inhibit cell proliferation. Specifically:

  • Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358).
  • The results showed promising cytotoxicity in both 2D and 3D culture systems .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes essential for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can bind to DNA, affecting its structure and function .

Case Studies and Research Findings

Several studies have documented the biological activity of benzothiazole derivatives:

StudyFocusKey Findings
Haroun et al. (2018)AntibacterialCompounds showed significant inhibition against Staphylococcus aureus and E. coli, outperforming standard drugs like kanamycin .
Recent Review (2023)Antimicrobial & AntitumorBenzothiazole derivatives exhibit broad-spectrum antimicrobial activity and promising antitumor effects in vitro .
Synthesis StudiesMechanism ExplorationVarious synthetic routes explored; indicated potential for further development in drug design due to unique structural properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole derivatives, which are often compared based on substituent effects, reactivity, and applications. Below is a detailed analysis of its structural and functional distinctions from analogous molecules:

Substituent Effects on Electronic Properties

  • Fluorine Substituents: The 4,6-difluoro groups enhance electron deficiency in the benzothiazole ring compared to non-halogenated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ).
  • Ethyl vs. Methyl Groups : The 3-ethyl substituent introduces steric bulk compared to smaller alkyl groups (e.g., methyl), which may influence coordination geometry in metal complexes.

Functional Group Comparisons

  • Amide vs. Hydroxyalkylamide: Unlike the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the butanamide group in the target compound may act as a monodentate ligand, limiting its utility in certain metal-catalyzed reactions.
  • Benzothiazole vs. Benzamide Core : The benzothiazole scaffold provides a rigid, conjugated system that facilitates π-π stacking interactions, unlike the flexible benzamide derivatives.

Crystallographic and Hydrogen-Bonding Patterns

For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms extended networks via O–H⋯O and N–H⋯O interactions .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Functional Groups Key Applications
N-[(2Z)-3-ethyl-4,6-difluoro-...butanamide Benzothiazole 4,6-F; 3-ethyl Butanamide Catalysis, coordination chemistry
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl; 2-hydroxyalkyl N,O-bidentate amide Metal-catalyzed C–H functionalization
2-Amino-4-methylbenzothiazole Benzothiazole 4-methyl; 2-amino Amino Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Challenges : The introduction of fluorine and ethyl groups requires precise control to avoid side reactions, as seen in the synthesis of related amides via acyl chloride intermediates .
  • Spectroscopic Characterization: The compound’s ¹⁹F NMR signals at ~-110 ppm (CF₃) and ~-95 ppm (aromatic F) would distinguish it from non-fluorinated analogs.
  • Computational Insights : Density functional theory (DFT) studies could predict its reactivity, particularly in comparison to N,O-bidentate ligands like those in .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide?

  • Methodological Answer : Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and temperature control. For benzothiazole derivatives like this compound, amide coupling via activated intermediates (e.g., benzoyl chloride) in pyridine or DMF is common . Purification steps, such as recrystallization from methanol or ethanol, improve yield and purity. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) to minimize side products. Yield optimization (~60–75%) can be achieved by adjusting reaction time (overnight stirring) and dropwise addition of reagents to prevent exothermic side reactions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR can validate the Z-configuration of the imine bond (δ 8.2–8.5 ppm for aromatic protons; δ 1.2–1.5 ppm for ethyl groups). 19^{19}F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm1^{-1}) and C–F vibrations (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) can model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For reaction mechanisms (e.g., nucleophilic substitution at the benzothiazole core), transition-state optimization using QST2 or NEB methods is critical. Validate computational results against experimental vibrational spectra or crystallographic data to ensure accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:
  • Stereochemical purity : Use chiral HPLC or circular dichroism to confirm enantiomeric excess.
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration <1% to avoid cytotoxicity).
  • Target specificity : Perform counter-screens against related enzymes (e.g., PFOR vs. other oxidoreductases) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Methodological Answer :
  • Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 4-position of the benzothiazole ring to modulate redox potential.
  • Amide modifications : Replace butanamide with heterocyclic amides (e.g., thiadiazole) to enhance solubility or binding affinity.
  • Fluorine positioning : Compare 4,6-difluoro vs. mono-fluoro analogs to assess steric/electronic effects on target engagement .

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